molecular formula C9H11ClO3 B1490160 3-Chloro-5-ethoxy-4-methoxyphenol CAS No. 1881296-51-0

3-Chloro-5-ethoxy-4-methoxyphenol

Cat. No.: B1490160
CAS No.: 1881296-51-0
M. Wt: 202.63 g/mol
InChI Key: WKVDLLOWKAXJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-ethoxy-4-methoxyphenol is an organic compound belonging to the phenol family It is characterized by the presence of a chlorine atom, an ethoxy group, and a methoxy group attached to a benzene ring

Mechanism of Action

Target of Action

3-Chloro-5-ethoxy-4-methoxyphenol, also known as Mequinol, primarily targets melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .

Mode of Action

Mequinol acts as a melanocytotoxic chemical . When oxidized in melanocytes, it forms cytotoxic compounds like quinones . These cytotoxic compounds can damage and destroy pigment cells, causing skin depigmentation . Skin cells can protect themselves against these cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione s-transferase on the cytotoxic compounds .

Biochemical Pathways

The biochemical pathway involved in the action of Mequinol is the melanogenesis pathway . This pathway is responsible for the production of melanin in melanocytes. Mequinol disrupts this pathway, leading to a decrease in melanin production and resulting in skin depigmentation .

Pharmacokinetics

The pharmacokinetics of Mequinol involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, Mequinol is absorbed through the skin. It is then distributed to the melanocytes where it exerts its action . Mequinol demonstrated an elimination half-life of 30 to 90 minutes following intravenous infusion .

Result of Action

The primary result of Mequinol’s action is skin depigmentation . By damaging and destroying pigment cells, Mequinol causes a decrease in melanin production, leading to lighter patches of skin . This effect is used therapeutically to treat conditions like solar lentigines, which are darkened patches of skin caused by sun exposure .

Biochemical Analysis

Biochemical Properties

3-Chloro-5-ethoxy-4-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be easily excreted from the body . Additionally, this compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes and decrease the production of inflammatory cytokines. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates. These effects are often dose-dependent and can vary based on the specific cell type being studied.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects begin to emerge. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the aromatic ring, leading to the formation of more polar metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported into cells via organic anion transporters, which facilitate its uptake into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species. Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethoxy-4-methoxyphenol typically involves the following steps:

  • Starting Material: The synthesis begins with 3-chlorophenol as the starting material.

  • Methoxylation: The methoxy group is introduced by reacting the ethylated product with methyl iodide under similar conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-ethoxy-4-methoxyphenol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Hydroquinones and other reduced forms.

  • Substitution: Derivatives with additional functional groups such as nitro, amino, or halogenated compounds.

Scientific Research Applications

3-Chloro-5-ethoxy-4-methoxyphenol has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chlorophenol

  • 4-Methoxyphenol

  • 2,6-Dichlorophenol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-chloro-5-ethoxy-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVDLLOWKAXJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-ethoxy-4-methoxyphenol
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-ethoxy-4-methoxyphenol
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-ethoxy-4-methoxyphenol
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-ethoxy-4-methoxyphenol
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-ethoxy-4-methoxyphenol
Reactant of Route 6
3-Chloro-5-ethoxy-4-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.